Product packaging for 4-(1,3-Dithiolan-2-yl)phenol(Cat. No.:CAS No. 22068-49-1)

4-(1,3-Dithiolan-2-yl)phenol

Cat. No.: B1585410
CAS No.: 22068-49-1
M. Wt: 198.3 g/mol
InChI Key: LTNPCGWCUVDEEY-UHFFFAOYSA-N
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Description

Evolution of Dithiolane Motifs in Synthetic Organic Chemistry

The application of 1,3-dithiolanes and their six-membered counterparts, 1,3-dithianes, has evolved significantly since their introduction as robust protecting groups for carbonyl compounds. organic-chemistry.orgasianpubs.org Their stability under both acidic and basic conditions makes them ideal for masking the reactivity of aldehydes and ketones during multi-step syntheses. asianpubs.orgresearchgate.net The formation of a dithiolane is typically achieved through the condensation of a carbonyl compound with 1,2-ethanedithiol, often catalyzed by a Brønsted or Lewis acid. organic-chemistry.org

Beyond their role in protection, dithianes, in particular, have gained prominence as "umpolung" reagents, a concept pioneered by Corey and Seebach. researchgate.net This strategy reverses the normal polarity of the carbonyl carbon, transforming it into a nucleophilic acyl anion equivalent upon deprotonation. researchgate.net This has proven to be a powerful method for carbon-carbon bond formation. asianpubs.orgresearchgate.net While deprotection of dithiolanes can sometimes require harsh conditions, numerous methods have been developed to facilitate this transformation, including oxidative and acid-catalyzed hydrolytic procedures. organic-chemistry.orgasianpubs.orgarkat-usa.org The versatility and reactivity of dithiolane motifs have cemented their status as indispensable tools in the synthesis of complex natural products. asianpubs.orgresearchgate.net

Contextualizing Phenol (B47542) Functionality in Complex Molecular Architectures

Phenols are a fundamental class of organic compounds characterized by a hydroxyl group directly attached to an aromatic ring. researchgate.net This structural feature imparts unique chemical properties, making phenols valuable intermediates and target molecules in a wide range of applications, including pharmaceuticals, agrochemicals, and materials science. mdpi.com The hydroxyl group activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions, and can also participate in a variety of reactions itself, such as ether and ester formation. quora.comnih.gov

In the context of complex molecule synthesis, the strategic functionalization of phenols is of paramount importance. mdpi.com Phenolic compounds are widespread in nature, forming the backbone of numerous bioactive natural products. nih.govnih.gov Their antioxidant properties, stemming from the ability to scavenge free radicals, are a key aspect of their biological activity. nih.govmdpi.commdpi.com The ability to selectively modify the phenolic ring and its hydroxyl group allows chemists to construct intricate molecular frameworks and to modulate the biological and physical properties of the resulting molecules. mdpi.comnih.gov

Research Significance of 4-(1,3-Dithiolan-2-yl)phenol as a Synthetic Intermediate and Precursor

The compound this compound, which incorporates both a dithiolane and a phenol moiety, stands as a significant synthetic intermediate. Its structure offers a unique combination of reactive sites that can be selectively manipulated. The primary synthetic route to this compound involves the condensation of p-hydroxybenzaldehyde with ethane-1,2-dithiol under acidic catalysis. smolecule.com

The dithiolane group serves as a protected form of a formyl group. This allows for a variety of chemical transformations to be carried out on the phenolic hydroxyl group or the aromatic ring without affecting the aldehyde functionality. Subsequent deprotection of the dithiolane can then reveal the formyl group for further reactions. oup.com For instance, the phenolic hydroxyl can be alkylated or acylated, and the resulting derivative can then be deprotected to yield a substituted hydroxybenzaldehyde.

The reaction of phenols with 2-ethoxy-1,3-dithiolane (B15442688) in the presence of a Lewis acid like boron trifluoride etherate has been shown to be an effective method for introducing the 1,3-dithiolan-2-yl group onto electron-rich aromatic compounds. oup.com This process, followed by hydrolysis, provides a pathway for the formylation of phenols. oup.com The utility of this compound and its derivatives extends to being precursors for more complex molecules, including those with potential biological activity. For example, derivatives have been investigated for their potential as tyrosinase inhibitors and for their applications in medicinal chemistry. nih.govmdpi.com

Chemical and Physical Properties

The physical and chemical properties of this compound are detailed in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀OS₂ nih.govavantorsciences.comscbt.com
Molecular Weight 198.3 g/mol nih.gov
Appearance Yellow crystals or powder thermofisher.com
Melting Point 114.0-120.0 °C thermofisher.com
CAS Number 22068-49-1 nih.govavantorsciences.comscbt.com

Synthesis and Reactions

The primary method for the synthesis of this compound is the thioacetalization of 4-hydroxybenzaldehyde (B117250) with 1,2-ethanedithiol. This reaction is typically catalyzed by an acid. smolecule.com

A variety of catalysts can be employed for the formation of 1,3-dithiolanes from carbonyl compounds, including:

Brønsted acids (e.g., p-toluenesulfonic acid) organic-chemistry.org

Lewis acids (e.g., BF₃·OEt₂, hafnium trifluoromethanesulfonate) organic-chemistry.orgoup.com

Iodine organic-chemistry.org

Perchloric acid adsorbed on silica (B1680970) gel organic-chemistry.org

The dithiolane group in this compound can be deprotected to regenerate the aldehyde functionality. This is often achieved under oxidative or hydrolytic conditions. organic-chemistry.orgasianpubs.org Reagents used for the deprotection of dithiolanes include hydrogen peroxide activated by an iodine catalyst and polyphosphoric acid mixed with acetic acid. organic-chemistry.orgasianpubs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10OS2 B1585410 4-(1,3-Dithiolan-2-yl)phenol CAS No. 22068-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-dithiolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10OS2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNPCGWCUVDEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176556
Record name 2-(4-Hydroxyphenyl)-1,3-dithiolane
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Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22068-49-1
Record name 2-(4′-Hydroxyphenyl)-1,3-dithiolane
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Record name 2-(4-Hydroxyphenyl)-1,3-dithiolane
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Record name 22068-49-1
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Record name 2-(4-Hydroxyphenyl)-1,3-dithiolane
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Record name 2-(4-HYDROXYPHENYL)-1,3-DITHIOLANE
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Advanced Synthetic Methodologies for 4 1,3 Dithiolan 2 Yl Phenol

Strategic Approaches to 1,3-Dithiolane (B1216140) Formation at the Phenolic Para-Position

The formation of the 1,3-dithiolane ring at the para-position of the phenol (B47542) is a critical step in the synthesis of 4-(1,3-dithiolan-2-yl)phenol. The primary route involves the condensation of p-hydroxybenzaldehyde with ethane-1,2-dithiol. smolecule.com This thioacetalization reaction protects the aldehyde group by forming a five-membered dithiolane ring. smolecule.com

Catalytic Protocols for Dithiolane Annulation

A variety of catalysts have been developed to facilitate the formation of 1,3-dithiolanes and dithianes. These can be broadly categorized into Brønsted and Lewis acids. organic-chemistry.org While traditional methods often rely on strong acids, modern approaches have introduced milder and more selective catalysts.

Several solid-supported reagents have proven effective for the thioacetalization of carbonyl compounds, including FeCl₃-SiO₂, ZrCl₄-SiO₂, and HClO₄-SiO₂. researchgate.net Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂), in particular, has been highlighted as an extremely efficient and reusable catalyst for 1,3-dithiolane formation under solvent-free conditions at room temperature. organic-chemistry.orgresearchgate.net Other notable catalysts include tungstophosphoric acid (H₃PW₁₂O₄₀), which is effective in the absence of a solvent, and iodine, which facilitates the reaction under mild conditions. organic-chemistry.org Hafnium trifluoromethanesulfonate (B1224126) has also been used for its mildness, tolerating various sensitive functional groups. organic-chemistry.org

The use of a Lewis acid-surfactant-combined catalyst, copper bis(dodecyl sulfate) [Cu(DS)₂], in water at room temperature represents a green chemistry approach, offering high chemoselectivity and ease of operation. organic-chemistry.org Praseodymium triflate and yttrium triflate are other examples of efficient and often recyclable catalysts that can be used for the chemoselective protection of aldehydes. organic-chemistry.org

Catalyst TypeSpecific ExamplesKey Advantages
Solid-Supported Acids HClO₄-SiO₂, FeCl₃-SiO₂, ZrCl₄-SiO₂Reusability, ease of separation, efficiency under mild/solvent-free conditions. organic-chemistry.orgresearchgate.net
Heteropoly Acids Tungstophosphoric acid (H₃PW₁₂O₄₀)High selectivity, solvent-free conditions. organic-chemistry.org
Lewis Acids Hafnium triflate, Yttrium triflate, Praseodymium triflateMild reaction conditions, high chemoselectivity, tolerance of sensitive groups. organic-chemistry.org
Surfactant-Combined Catalysts Copper bis(dodecyl sulfate) [Cu(DS)₂]Water as solvent, high chemoselectivity, reusability. organic-chemistry.org
Halogen-Based Catalysts IodineMild conditions. organic-chemistry.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For instance, the use of solid-supported catalysts like HClO₄-SiO₂ allows for reactions to be carried out efficiently at room temperature and under solvent-free conditions, simplifying the work-up procedure. organic-chemistry.orgresearchgate.net Similarly, tungstate (B81510) sulfuric acid has been employed for the thioacetalization of aromatic carbonyl compounds under solvent-free conditions, resulting in excellent yields and short reaction times. researchgate.net

The chemoselectivity of the reaction is also a significant consideration, especially when other reactive functional groups are present. Catalysts like yttrium triflate have demonstrated high chemoselectivity for the protection of aldehydes over ketones. organic-chemistry.org This is particularly relevant in the synthesis of this compound from 4-hydroxybenzaldehyde (B117250), ensuring that the desired product is formed exclusively. researchgate.net

Novel Route Development and Green Chemistry Principles in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic methods. mlsu.ac.in This includes the use of reusable catalysts, solvent-free reaction conditions, and water as a solvent. organic-chemistry.orgresearchgate.netresearchgate.net

The use of solid-supported catalysts like perchloric acid on silica gel and recyclable catalysts such as tungstate sulfuric acid aligns with the green chemistry principle of waste prevention by allowing for easy recovery and reuse of the catalyst. researchgate.netresearchgate.netdnrcollege.org Performing reactions under solvent-free conditions, as demonstrated with several catalysts, reduces the use of auxiliary substances. organic-chemistry.orgresearchgate.netresearchgate.net

Furthermore, the development of water-tolerant catalysts like copper bis(dodecyl sulfate) enables the use of water as a safe and environmentally friendly solvent. organic-chemistry.org These approaches not only minimize the environmental impact but also often lead to simplified purification procedures and reduced costs. researchgate.netmlsu.ac.in

Investigation of Mechanistic Pathways in Dithioacetalization Reactions Pertaining to this compound

The formation of this compound proceeds through a dithioacetalization reaction, which is a reversible acid-catalyzed process. smolecule.comresearchgate.net The mechanism involves the initial protonation of the carbonyl oxygen of 4-hydroxybenzaldehyde by an acid catalyst. This activation of the carbonyl group facilitates the nucleophilic attack by one of the sulfur atoms of 1,2-ethanedithiol, leading to the formation of a hemiacetal intermediate. researchgate.net

Chemical Reactivity and Transformation Studies of 4 1,3 Dithiolan 2 Yl Phenol

De-dithioacetalization Strategies and Regeneration of Carbonyl Functionality

The 1,3-dithiolane (B1216140) group is a robust protecting group for aldehydes and ketones, stable under both acidic and basic conditions. researchgate.net Its removal, or de-dithioacetalization, is a critical step to regenerate the parent carbonyl functionality, which is often accomplished through oxidative or reductive methods.

Oxidative cleavage is a common strategy for the deprotection of dithioacetals. This process typically involves the oxidation of the sulfur atoms, which destabilizes the ring and facilitates hydrolysis back to the carbonyl compound. A variety of oxidizing agents have been developed for this purpose, many of which are compatible with the phenolic hydroxyl group.

Research has demonstrated that hypervalent iodine reagents are particularly effective for this transformation. For instance, iodosobenzene (B1197198) (PhIO) in an anhydrous solvent like dichloromethane (B109758) (DCM) can efficiently deprotect 4-(1,3-dithiolan-2-yl)phenol to its corresponding aldehyde, 4-hydroxybenzaldehyde (B117250), in high yield without affecting the phenol (B47542) group. organic-chemistry.org This method's efficacy extends to substituted derivatives, highlighting its chemoselectivity. organic-chemistry.org Other hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX) and bis(trifluoroacetoxy)iodobenzene (PIFA), are also widely used for the cleavage of dithianes and dithiolanes. smolecule.comsemanticscholar.org

Alternative oxidative systems often employ reagents like hydrogen peroxide, sometimes activated by an iodine catalyst, which can deprotect dithiolanes under neutral, aqueous conditions, showing tolerance for phenol groups. organic-chemistry.org

Table 1: Selected Oxidative De-dithioacetalization Methods for Phenolic Dithiolanes

SubstrateReagent(s)SolventYield (%)Reference
This compoundPhIODCM98 organic-chemistry.org
4-(1,3-Dithiolan-2-yl)-2-methoxyphenolPhIODCM90 organic-chemistry.org
General Dithiolanes (Phenol Tolerated)IBX / β-cyclodextrinH₂OExcellent organic-chemistry.org
General Dithiolanes (Phenol Tolerated)H₂O₂ / I₂ / SDSH₂OGood organic-chemistry.org
General DithiolanesCu(NO₃)₂·2.5H₂O / K10 ClaySolid State (Sonication)Excellent uomustansiriyah.edu.iq

Reductive methods offer an alternative to oxidative cleavage. These pathways can either regenerate the parent carbonyl or, more commonly, lead to the complete removal of the sulfur atoms, a process known as desulfurization.

A notable example involves the use of diphosphorus (B173284) tetraiodide (P₂I₄). The reaction outcome is highly dependent on the solvent. When 2,2-diphenyl-1,3-dithiolane (B8731931) is treated with P₂I₄ in acetic anhydride (B1165640) or chloroform, the corresponding ketone is formed. researchgate.net However, conducting the reaction in dichloromethane results in the reductive desulfurization product, diphenylmethane. researchgate.net This suggests that for this compound, P₂I₄ in a non-reductive solvent could yield 4-hydroxybenzaldehyde, while in a solvent like dichloromethane, it would likely produce 4-methylphenol.

The most classic method for reductive desulfurization is the use of Raney Nickel (Raney® Ni). masterorganicchemistry.com This reagent efficiently reduces the carbon-sulfur bonds, converting the dithiolane group into a methylene (B1212753) (-CH₂) or methyl (-CH₃) group. masterorganicchemistry.com For this compound, treatment with Raney Ni and a hydrogen source would yield 4-methylphenol. This transformation is particularly useful when the goal is to convert a carbonyl group into a methyl group under mild conditions, serving as an alternative to Wolff-Kishner or Clemmensen reductions. masterorganicchemistry.com

Table 2: Reductive Deprotection and Desulfurization Methods

Substrate TypeReagent(s)SolventProduct TypeReference
Aromatic DithiolaneP₂I₄Ac₂O or CHCl₃Ketone/Aldehyde researchgate.net
Aromatic DithiolaneP₂I₄CH₂Cl₂Methylene Compound researchgate.net
General Dithiolanes/DithianesRaney Ni, H₂EthanolMethylene/Methyl Compound masterorganicchemistry.com

Reactions Involving the Phenolic Hydroxyl Group

The phenolic -OH group in this compound is nucleophilic and acidic, allowing for characteristic reactions such as esterification and etherification. It can also be a target for oxidation under specific conditions.

The nucleophilic character of the phenolic oxygen facilitates its conversion into esters and ethers. These reactions typically proceed by deprotonating the phenol to form the more nucleophilic phenoxide ion.

Esterification can be achieved using various acylating agents. For example, this compound can be reacted with an acid chloride or anhydride in the presence of a base like pyridine (B92270) or triethylamine. The existence of compounds such as 4-(1,3-dithiolan-2-yl)phenyl 3-nitrobenzoate confirms the feasibility of this transformation. sigmaaldrich.cn Modern methods may use coupling reagents like triphenylphosphine (B44618) dihalides in the presence of DMAP to facilitate ester formation under mild conditions. chem-soc.si

Etherification involves the reaction of the corresponding phenoxide with an alkyl halide or another suitable electrophile. A documented example is the reaction of this compound with chloroacetic acid under basic conditions to form 2-(4-(1,3-dithiolan-2-yl)phenoxy)acetic acid. smolecule.com Palladium-catalyzed methods have also been developed for the allylic etherification of various phenols, which represent a modern approach applicable to this substrate. frontiersin.org

Table 3: Esterification and Etherification of the Phenolic Hydroxyl Group

Reaction TypeSubstrateReagent(s)ProductReference
EsterificationThis compound3-Nitrobenzoyl chloride / Base4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzoate sigmaaldrich.cn
Etherification (O-alkylation)This compound1. Base (e.g., NaOH) 2. Chloroacetic acid2-(4-(1,3-Dithiolan-2-yl)phenoxy)acetic acid smolecule.com
Etherification (General)PhenolsVinyl ethylene (B1197577) carbonate, PdCl₂(dppf), Cs₂CO₃Aryl Allyl Ethers frontiersin.org

The phenol ring is electron-rich and susceptible to oxidation. The oxidation of phenols can lead to a variety of products, including quinones, diphenoquinones (from radical coupling), or polymeric materials. asianpubs.org In the case of this compound, oxidation of the phenol moiety would compete with the oxidation of the dithiolane ring.

Under conditions that favor one-electron oxidation, a phenoxyl radical would be formed. This radical could then couple with another to form dimeric or polymeric structures. Alternatively, two-electron oxidation can lead to the formation of a para-benzoquinone derivative. Since the para-position is substituted, oxidation of this compound would likely lead to ortho-benzoquinone or undergo more complex rearrangements or degradation. Some enzymatic systems, for example, are known to oxidize substituted phenols to their corresponding quinones, which may then polymerize. nih.gov The presence of the dithiolane group, which is itself sensitive to many oxidants, makes the selective oxidation of the phenol ring a significant challenge.

Exploration of Aromatic Ring Functionalization of this compound

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strongly activating, ortho-, para-directing hydroxyl group. uomustansiriyah.edu.iq Since the para-position is occupied by the dithiolane group, electrophilic attack is directed primarily to the ortho positions (C-2 and C-6 relative to the -OH group). The dithiolane group itself is generally considered to be weakly deactivating or weakly activating with ortho-, para-directing influence, but its effect is significantly overshadowed by the powerful hydroxyl group.

Common EAS reactions such as halogenation and nitration are expected to proceed readily.

Halogenation: The reaction of phenols with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) provides a mild method for halogenation. beilstein-journals.org For this compound, this would be expected to yield mono- and di-halogenated products at the ortho positions. Stoichiometric control of the halogenating agent can often be used to favor mono-substitution. beilstein-journals.org

Nitration: Nitration of phenols typically requires careful control of conditions to avoid over-oxidation and the formation of tarry by-products. google.com Using dilute nitric acid or other mild nitrating agents can lead to the introduction of a nitro group at the ortho-position. Ultrasound-promoted nitration using ferric nitrate (B79036) has been shown to be effective for achieving high para-selectivity in phenols, which suggests that for a para-substituted phenol like the title compound, selective ortho-nitration could be achieved under controlled conditions. researchgate.net

Table 4: Predicted Aromatic Ring Functionalization Reactions

Reaction TypeTypical Reagent(s)Predicted Major Product(s)Reference (Methodology)
BrominationN-Bromosuccinimide (NBS)2-Bromo-4-(1,3-dithiolan-2-yl)phenol beilstein-journals.org
NitrationDilute HNO₃ or Fe(NO₃)₃2-Nitro-4-(1,3-dithiolan-2-yl)phenol google.comresearchgate.net
Formylation (ortho)2-Chloro-1,3-dithiane / Base (on a different phenol)(Illustrates electrophilic substitution by a dithianyl group) mdpi.com

Electrophilic Aromatic Substitution Studies

The phenol ring in this compound is highly susceptible to electrophilic aromatic substitution (EAS) due to the activating effect of the hydroxyl group. One of the lone pairs of electrons on the oxygen atom is delocalized into the π-system of the benzene (B151609) ring, increasing its electron density and making it more reactive towards electrophiles than benzene itself. savemyexams.com This activating influence directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to the hydroxyl group. Since the para position is already substituted with the 1,3-dithiolan-2-yl group, electrophilic substitution is expected to occur exclusively at the ortho positions.

Common electrophilic aromatic substitution reactions for phenols include halogenation (bromination and iodination) and nitration.

Halogenation: Phenols are reactive enough to be halogenated under mild conditions, often without the need for a Lewis acid catalyst that is typically required for the halogenation of benzene. savemyexams.comyoutube.com

Bromination: The reaction of this compound with bromine water or N-bromosuccinimide (NBS) would be expected to yield mono- or di-brominated products at the ortho positions. savemyexams.comresearchgate.net The high reactivity of the phenol ring can sometimes make it difficult to stop the reaction at monosubstitution, potentially leading to the formation of 2,6-dibromo-4-(1,3-dithiolan-2-yl)phenol.

Iodination: Iodination can be achieved using various reagents, such as iodine in the presence of a base or an oxidizing agent like hydrogen peroxide. scielo.br Given the activated nature of the substrate, iodination would proceed at the ortho positions. Methods using iodine and H₂O₂ in water are considered efficient and selective for iodinating phenols. scielo.br

Nitration: Nitration of phenols can also be performed under much milder conditions than those used for benzene. savemyexams.com Reacting this compound with dilute nitric acid at room temperature would likely result in the formation of 2-nitro-4-(1,3-dithiolan-2-yl)phenol. savemyexams.comscispace.com The use of stronger nitrating agents, such as concentrated nitric and sulfuric acids, could lead to oxidation or polynitration, although the steric bulk of the dithiolane group might disfavor dinitration. google.com

The table below summarizes the expected outcomes of electrophilic aromatic substitution on this compound based on established phenol chemistry.

ReactionTypical ReagentsExpected Major Product
BrominationBr₂ in H₂O or CCl₄; N-Bromosuccinimide (NBS)2-Bromo-4-(1,3-dithiolan-2-yl)phenol
IodinationI₂, H₂O₂ in H₂O; ICl2-Iodo-4-(1,3-dithiolan-2-yl)phenol
NitrationDilute HNO₃ at room temperature2-Nitro-4-(1,3-dithiolan-2-yl)phenol

Metal-Catalyzed Cross-Coupling Reactions at the Phenolic Ring

The direct use of phenols in metal-catalyzed cross-coupling reactions is challenging because the hydroxyl group is a poor leaving group. To facilitate these transformations, the phenolic -OH group is typically converted into a more reactive functional group, such as a triflate (OTf), nonaflate, or tosylate. organic-chemistry.orgmdpi.com This conversion transforms the electron-rich phenol into an electrophilic coupling partner suitable for a variety of palladium-catalyzed reactions.

Activation Step: The most common activation method is the conversion of this compound to its corresponding triflate, 4-(1,3-dithiolan-2-yl)phenyl trifluoromethanesulfonate (B1224126), by reacting it with triflic anhydride in the presence of a base like pyridine.

Common Cross-Coupling Reactions: Once activated, the aryl triflate derivative can participate in numerous C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: This reaction creates a C-C bond by coupling the aryl triflate with an organoboron reagent (e.g., a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com A wide range of catalysts, ligands, and conditions have been developed to promote the coupling of aryl triflates. nih.govbeilstein-journals.org

Buchwald-Hartwig Amination: This powerful method forms a C-N bond between the aryl triflate and a primary or secondary amine. The reaction is catalyzed by a palladium complex, typically employing sterically hindered phosphine (B1218219) ligands. wikipedia.orgorganic-chemistry.orglibretexts.org The choice of ligand, base, and solvent is crucial for achieving high yields and broad substrate scope. beilstein-journals.orgwuxiapptec.com

Sonogashira Coupling: This reaction forms a C-C bond between the aryl triflate and a terminal alkyne. The classic protocol uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Copper-free conditions have also been developed to broaden the reaction's applicability. nih.gov

The following interactive table details representative conditions for these cross-coupling reactions as they would apply to an activated derivative of this compound.

ReactionCoupling PartnerTypical Catalyst/Pre-catalystTypical LigandTypical BaseTypical SolventProduct Type
Suzuki-MiyauraAryl-B(OH)₂Pd(OAc)₂ or Pd₂(dba)₃PPh₃, RuPhos, or XPhosK₂CO₃ or Cs₂CO₃Toluene, Dioxane, or THF/H₂OBiaryl
Buchwald-HartwigR¹R²NHPd(OAc)₂ or Pd₂(dba)₃BINAP, XPhos, or BrettPhosNaOtBu or K₃PO₄Toluene or DioxaneAryl Amine
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂(none, PPh₃ is part of catalyst)Et₃N or DiisopropylamineTHF or DMFAryl Alkyne

Derivatization and Analog Synthesis from 4 1,3 Dithiolan 2 Yl Phenol

Design and Synthesis of Conformationally Restricted Analogs

Conformational restriction is a key strategy in medicinal chemistry to enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. For 4-(1,3-dithiolan-2-yl)phenol, this can be achieved by introducing structural elements that limit the rotational freedom of the dithiolane and phenol (B47542) rings.

One conceptual approach involves the conversion of the dithiolane ring into a more rigid 1,3-dithiolane-2-thione (cyclic trithiocarbonate). The synthesis of such structures has been demonstrated through the reaction of epoxides with potassium ethyl xanthogenate. This transformation can serve as a method for "locking" cyclic compounds into specific, sometimes thermodynamically less stable, conformations researchgate.net. Applying this principle, a suitable precursor derived from this compound could be used to generate a conformationally locked analog. The stereochemistry of these products is a critical aspect, with studies on cyclohexane-based systems showing that the transformation can lock the molecule in a specific chair or twist-boat conformation, often determined by NMR spectroscopy and single-crystal X-ray data researchgate.net.

The inherent conformation of the 1,3-dithiolane (B1216140) ring itself is typically a flexible "envelope" or "twist" form. In the structurally related compound 2-(1,3-dioxolan-2-yl)phenol, the five-membered dioxolane ring was found to adopt an envelope conformation in its crystalline state researchgate.net. This provides insight into the likely conformational dynamics of the dithiolane analog, which would be a key consideration in the design of more rigid derivatives.

Preparation of Sulfur-Modified Derivatives

The sulfur atoms within the 1,3-dithiolane ring are susceptible to a variety of chemical transformations, most notably oxidation. This allows for the synthesis of derivatives with altered electronic properties, polarity, and hydrogen-bonding capabilities, which can significantly impact the molecule's function.

The oxidation of the thioether linkages in the dithiolane ring to the corresponding sulfoxides and subsequently to sulfones is a fundamental derivatization strategy. This process introduces polar sulfinyl (S=O) or sulfonyl (S(=O)₂) groups, transforming the non-polar thioether into a more hydrophilic moiety. The selective oxidation of sulfides is a well-established field in organic synthesis, with numerous reagents and protocols available for achieving high chemoselectivity.

The choice of oxidant and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. For the synthesis of sulfoxides, milder oxidizing agents are typically employed. Conversely, stronger oxidants or stoichiometric excess of the reagent leads to the formation of the fully oxidized sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent where using one equivalent yields the sulfoxide, and two equivalents produce the sulfone nih.gov. Hydrogen peroxide (H₂O₂), often in the presence of a catalyst, is another widely used, environmentally benign oxidant organic-chemistry.org.

The table below summarizes various reagent systems that can be applied for the selective oxidation of the thioether linkages in this compound.

Target ProductReagent/SystemTypical ConditionsKey Features
Sulfoxidem-CPBA (1 equiv.)CH₂Cl₂ or CHCl₃, low temperatureHigh yield, common laboratory reagent nih.gov.
SulfoxideH₂O₂ / TaC catalystSolvent, room temperatureCatalytic, reusable catalyst organic-chemistry.org.
SulfoxideSelectfluorH₂O, ambient temperatureFast reaction, eco-friendly O-source organic-chemistry.org.
Sulfonem-CPBA (2+ equiv.)CHCl₃, often refluxHigh yield, reliable method nih.gov.
SulfoneH₂O₂ / NbC catalystSolvent, room temperatureEfficient, reusable catalyst system organic-chemistry.org.
SulfoneUrea-H₂O₂ / Phthalic Anhydride (B1165640)Ethyl acetateMetal-free, avoids sulfoxide intermediate organic-chemistry.org.
Table 1. Reagent Systems for the Oxidation of Thioethers to Sulfoxides and Sulfones.

Synthesis of Heterocyclic Fused Systems Incorporating the Dithiolane-Phenol Scaffold

The this compound scaffold can serve as a foundational building block for the construction of more complex, polycyclic systems. The synthesis of fused heterocycles is of significant interest due to their prevalence in pharmaceuticals and natural products researchgate.net. The strategy for creating such systems typically involves introducing reactive functional groups onto the phenol ring, which can then participate in intramolecular cyclization reactions.

A key intermediate for this purpose is 2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol, which is synthesized via electrophilic aromatic substitution of the parent phenol using reagents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) evitachem.com. The two bromine atoms ortho to the hydroxyl group provide electrophilic sites that can be targeted by nucleophiles to form a new ring. For instance, reaction with a dinucleophile or a subsequent functional group transformation followed by cyclization could lead to the formation of furan- or pyran-fused systems. General methods for synthesizing naphthofuran derivatives often involve the cyclization of a functionalized naphthol, a principle that can be directly applied to this derivatized phenol scaffold mdpi.com.

The phenolic hydroxyl group itself can also be a participant in cyclization reactions. For example, in the presence of a suitable linker attached to an adjacent position on the aromatic ring, an intramolecular etherification (such as a Williamson ether synthesis) could be employed to close a heterocyclic ring.

Investigation of Polymeric Structures Derived from this compound

The functional groups on this compound allow for its incorporation into polymeric structures. The phenol group can participate in polymerization reactions such as the formation of phenolic resins or polyethers. Furthermore, derivatives of the parent compound have been explicitly identified as useful in the development of specialty polymers and resins evitachem.com.

One potential route involves using the phenolic hydroxyl group for polycondensation or as an initiator for ring-opening polymerization. Another approach is to first functionalize the phenol, for example, by attaching a polymerizable group like a methacrylate or acrylate. A study involving a structurally analogous (2-oxo-1,3-dioxolane-4-yl)methyl methacrylate monomer demonstrated that such heterocyclic structures can be readily polymerized to form polymers with the cyclic group appended researchgate.net.

The dithiolane ring also offers unique opportunities for polymer synthesis. While 1,3-dithiolanes are relatively stable, related 1,2-dithiolanes are known to undergo ring-opening polymerization. A more indirect but powerful strategy involves the base-induced fragmentation of the 2-aryl-1,3-dithiolane ring to generate a dithiocarboxylate anion nih.gov. These dithiocarboxylate derivatives are well-known as chain-transfer agents in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique. This suggests a pathway where this compound could be converted into a RAFT agent to control the synthesis of a wide variety of polymers.

Compound Name
This compound
2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol
Potassium ethyl xanthogenate
2-(1,3-Dioxolan-2-yl)phenol
Meta-chloroperoxybenzoic acid (m-CPBA)
Hydrogen peroxide
N-bromosuccinimide (NBS)
(2-oxo-1,3-dioxolane-4-yl)methyl methacrylate
Table 2. List of Compounds Mentioned.

Advanced Spectroscopic and Structural Elucidation Research of 4 1,3 Dithiolan 2 Yl Phenol and Its Derivatives

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive technique for detailing the molecular framework of 4-(1,3-dithiolan-2-yl)phenol in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the precise assignment of atoms and provides insights into the molecule's conformation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different chemical environments of the protons. The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, with its chemical shift being concentration and solvent-dependent. The aromatic protons on the phenol (B47542) ring exhibit a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene (B151609) ring, appearing as two doublets in the aromatic region (typically δ 6.5-8.0 ppm). The methine proton at the C2 position of the dithiolane ring (the bridge between the two rings) would likely appear as a singlet. The four methylene (B1212753) protons of the dithiolane ring (-S-CH₂-CH₂-S-) are chemically equivalent in a rapidly conformationally averaging system and would be expected to produce a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Due to the molecule's symmetry, four distinct signals are expected for the six carbons of the phenol ring. The carbon atom attached to the hydroxyl group (C1) is typically shifted downfield, while the carbon attached to the dithiolane group (C4) would also show a distinct chemical shift. The remaining aromatic carbons would appear as two signals, each representing two equivalent carbons (C2/C6 and C3/C5). The dithiolane ring would contribute two signals: one for the methine carbon (C2') and one for the two equivalent methylene carbons (C4'/C5').

Conformational Analysis: The dithiolane ring is not planar and typically adopts an envelope or twist conformation. The energy barrier between these conformations is generally low, leading to rapid interconversion at room temperature. This rapid averaging often results in simplified NMR spectra. Variable-temperature NMR studies could potentially "freeze out" individual conformers, providing more detailed information about the ring's preferred geometry and the energetic barriers to conformational change. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish through-space proximity between protons, further refining the three-dimensional structure in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenolic -OHVariable (broad s)-
Aromatic C-H (ortho to OH)~6.8 (d)~115
Aromatic C-H (meta to OH)~7.3 (d)~130
Dithiolane -CH-~5.5 (s)~55
Dithiolane -CH₂-~3.3 (s)~40
Aromatic C-OH-~155
Aromatic C-dithiolane-~135

Note: These are approximate values and can vary based on solvent and experimental conditions. s = singlet, d = doublet.

Mass Spectrometry Fragmentation Pathways and Ionization Mechanisms

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of this compound and for deducing its structure through fragmentation analysis. The choice of ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can influence the resulting mass spectrum.

Ionization Mechanisms:

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like phenols. In negative ion mode, it would readily produce the deprotonated molecule, [M-H]⁻, as the base peak. In positive ion mode, the protonated molecule, [M+H]⁺, or adducts with sodium, [M+Na]⁺, or potassium, [M+K]⁺, may be observed. researchgate.net ESI is particularly useful for obtaining molecular weight information with minimal fragmentation.

Electron Ionization (EI): This is a higher-energy technique that results in extensive fragmentation, providing a detailed "fingerprint" of the molecule. The molecular ion peak (M⁺·) may be observed, but its intensity could be low due to the molecule's susceptibility to fragmentation.

Fragmentation Pathways: Under tandem mass spectrometry (MS/MS) conditions, the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) is fragmented to reveal structural information. The fragmentation of this compound would likely be dominated by cleavages within the dithiolane ring and at the bond connecting it to the phenol ring.

Cleavage of the Dithiolane Ring: A common pathway for dithiolanes involves the rupture of the C-S bonds. This could lead to the formation of a stable hydroxyphenyl-substituted cation or radical cation and the loss of neutral fragments like thioformaldehyde (CH₂S) or ethene sulfide (C₂H₄S).

Retro-Diels-Alder (RDA) type fragmentation: Although not a classic RDA reaction, a similar ring-opening fragmentation of the dithiolane moiety can occur, leading to characteristic product ions. mdpi.com

Benzylic Cleavage: The bond between the phenolic ring and the dithiolane ring can cleave, leading to the formation of a resonance-stabilized hydroxyphenyl cation (m/z 93) or a dithiolanyl cation (m/z 105).

Loss of Small Neutral Molecules: Fragmentation may also involve the loss of small, stable neutral molecules from the parent ion.

Table 2: Plausible Mass Spectrometry Fragments for this compound

m/z (charge) Proposed Fragment Structure/Identity Fragmentation Pathway
198 (M⁺·)Molecular IonElectron Ionization
197 ([M-H]⁻)Deprotonated MoleculeESI Negative Mode
151[M - CH₂S - H]⁺Cleavage of dithiolane ring
105[C₃H₅S₂]⁺Cleavage of C-C bond between rings
93[C₆H₅O]⁺Cleavage of C-C bond between rings

Infrared and Raman Spectroscopic Analysis for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.comnih.gov They provide valuable information about the functional groups present in this compound. While IR spectroscopy measures the absorption of light due to changes in the dipole moment, Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. edinst.com

Key Vibrational Modes:

O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding.

Aromatic C-H Stretch: These vibrations typically appear as a group of weaker bands in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the methylene groups in the dithiolane ring are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

Aromatic C=C Stretch: The stretching vibrations of the benzene ring appear as a series of sharp bands of variable intensity between 1450 and 1610 cm⁻¹.

C-O Stretch: The phenolic C-O stretching vibration should produce a strong band in the IR spectrum, typically around 1200-1260 cm⁻¹.

C-S Stretch: C-S stretching vibrations are generally weak in the IR spectrum but can be more prominent in the Raman spectrum. They are expected in the fingerprint region, around 600-800 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule, such as the aromatic ring breathing mode, and the C-S bonds, which often give weak signals in IR. spectroscopyonline.com The combination of both techniques provides a more complete vibrational profile of the molecule. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical IR Intensity Typical Raman Intensity
O-H stretch (H-bonded)3200 - 3600Strong, BroadWeak
Aromatic C-H stretch3000 - 3100Medium to WeakMedium
Aliphatic C-H stretch2850 - 2960MediumMedium
Aromatic C=C stretch1450 - 1610Medium to StrongStrong
C-O stretch1200 - 1260StrongWeak
C-S stretch600 - 800WeakMedium

X-ray Crystallography Studies for Solid-State Structure Determination

Molecular Conformation: In the solid state, the dithiolane ring is expected to adopt a fixed conformation, likely an envelope or twist form, unlike the rapid averaging observed in solution. The phenyl ring will be planar. The dihedral angle between the mean plane of the phenol ring and the dithiolane ring will be a key structural parameter. In related structures, such as 4-(1,3-thiazolidin-2-yl)phenol, the heterocyclic ring is nearly perpendicular to the phenyl ring. nih.gov

Crystal Packing and Intermolecular Interactions: The crystal packing of this compound will be heavily influenced by intermolecular hydrogen bonding. The phenolic hydroxyl group is a strong hydrogen bond donor and can form strong O-H···O hydrogen bonds with neighboring molecules, leading to the formation of chains, dimers, or more complex networks. redalyc.org Weaker C-H···π or π-π stacking interactions between the aromatic rings of adjacent molecules may also play a role in stabilizing the crystal lattice. redalyc.org

A study on a 4-methylphenol derivative containing the 2-(1,3-dithiolan-2-yl) moiety revealed that it crystallizes in the monoclinic crystal system with the P 21/c space group. ijbpas.com This provides a strong indication of the type of crystal system that could be expected for the parent compound.

Table 4: Expected Crystallographic Parameters and Interactions for this compound (based on analogs)

Parameter Expected Value/Observation Reference/Analog
Crystal SystemMonoclinic2-(1,3-dithiolan-2-yl)-6-(hydroxymethyl)-4-methylphenol ijbpas.com
Space GroupP 21/c2-(1,3-dithiolan-2-yl)-6-(hydroxymethyl)-4-methylphenol ijbpas.com
Dithiolane ConformationEnvelope or TwistGeneral chemical knowledge
Primary Intermolecular InteractionO-H···O Hydrogen Bonding4-([2,2':6',2''-terpyridin]- 4'-yl)phenol redalyc.org
Secondary Interactionsπ-π stacking, C-H···S interactionsGeneral crystallographic principles

Computational Chemistry and Theoretical Investigations of 4 1,3 Dithiolan 2 Yl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. For 4-(1,3-Dithiolan-2-yl)phenol, DFT calculations can predict its three-dimensional geometry, the distribution of electron density, and key parameters that govern its chemical reactivity.

Theoretical studies on similar phenolic compounds often employ hybrid functionals like B3LYP or CAM-B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. scirp.orgijaemr.com Such calculations reveal the molecule's electronic landscape. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO is typically localized on the electron-rich phenol (B47542) ring, indicating its propensity to act as an electron donor, a key feature of antioxidants. arabjchem.org The LUMO, conversely, indicates the most likely site for accepting electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. ijaemr.comarabjchem.org

Furthermore, Molecular Electrostatic Potential (MEP) maps visualize the charge distribution, identifying electrophilic (electron-poor, typically shown in blue) and nucleophilic (electron-rich, in red) regions. For this compound, the MEP would show a negative potential around the phenolic oxygen and the π-system of the benzene (B151609) ring, marking them as sites for electrophilic attack or hydrogen bonding. Natural Bond Orbital (NBO) analysis can further quantify charge distributions and delocalization effects within the molecule. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound. (Based on typical values for phenol derivatives from literature scirp.orgijaemr.comarabjchem.org)
ParameterCalculated ValueImplication
HOMO Energy-5.8 eVHigh energy indicates strong electron-donating ability (antioxidant potential).
LUMO Energy-0.9 eVIndicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE)4.9 eVSuggests high kinetic stability but reactive under specific conditions.
Dipole Moment (µ)2.5 DIndicates molecular polarity, influencing solubility and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While DFT provides insights into a static, optimized structure, molecules in reality are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time, providing a detailed view of the molecule's conformational landscape. semanticscholar.orgjapsonline.com For a flexible molecule like this compound, MD simulations can map out the accessible conformations and their relative stabilities.

An MD simulation typically involves placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms using a force field (like OPLS-AA or CHARMM). semanticscholar.org The simulation then solves Newton's equations of motion to track the trajectory of each atom over a set period, often nanoseconds long.

Key analyses of the resulting trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from a reference structure over time. A stable, plateauing RMSD indicates that the simulation has reached equilibrium. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average position. For this compound, higher RMSF values would be expected for the dithiolane ring and the C-C bond connecting it to the phenol, indicating greater flexibility in these regions.

Conformational Clustering: This analysis groups similar structures from the trajectory, identifying the most populated (i.e., most stable) conformational states and the transitions between them. tandfonline.com The primary conformational freedom in this molecule would involve the rotation around the bond linking the dithiolane and phenyl rings.

Table 2: Illustrative Conformational Analysis from a Hypothetical MD Simulation of this compound.
Conformer ClusterPopulation (%)Key Dihedral Angle (C-C-C-S)Description
165%~90°Most stable conformation with the dithiolane ring perpendicular to the phenol ring.
225%~45°A less stable, twisted conformation.
310%~120°A minor conformation representing a transition state between other forms.

Quantum Chemical Calculations for Reaction Mechanism Modeling

Quantum chemical calculations, particularly using DFT, are instrumental in modeling the mechanisms of chemical reactions. mdpi.comum.es This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, crucially, transition states (TS). The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

A relevant reaction for this compound is its antioxidant activity, specifically its ability to scavenge free radicals via Hydrogen Atom Transfer (HAT) from the phenolic hydroxyl group. mdpi.com Computational modeling can elucidate this process:

Reactants: The system is modeled with this compound and a free radical (e.g., •OH or •OOH).

Transition State (TS): A TS search algorithm locates the geometry of the highest energy point along the reaction coordinate, where the hydrogen atom is partially bonded to both the phenolic oxygen and the radical.

Products: The model shows the resulting phenoxyl radical and the now-neutralized species (e.g., H₂O or H₂O₂).

By calculating the energies of these states, a reaction profile can be constructed, providing a quantitative understanding of the reaction's feasibility. Studies on other phenols show that electron-donating groups on the ring lower the O-H Bond Dissociation Enthalpy (BDE), making the HAT process more favorable and enhancing antioxidant activity. nih.gov

Table 3: Illustrative Reaction Energy Profile for Hydrogen Atom Transfer from this compound to a Hydroxyl Radical (•OH).
SpeciesRelative Energy (kcal/mol)
Reactants (Phenol + •OH)0.0
Transition State+5.2
Products (Phenoxyl Radical + H₂O)-28.5

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological effect. Computational approaches are vital for building and rationalizing these relationships, often guiding the design of more potent and selective compounds. researchgate.netnih.gov

For the this compound scaffold, a key area of interest is the inhibition of tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.net Experimental studies have shown that derivatives of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol can be potent tyrosinase inhibitors. researchgate.net Computational modeling helps to explain why.

Molecular Docking is a primary tool in SAR. It predicts how a ligand (the inhibitor) binds to the active site of a target protein (tyrosinase). The docking algorithm samples many possible orientations and conformations of the ligand within the binding pocket and calculates a "docking score," which estimates the binding affinity. nih.govrsc.org For tyrosinase, which has copper ions in its active site, successful inhibitors often chelate these ions. Docking simulations can show if the phenolic hydroxyl group and potentially the sulfur atoms of the dithiolane ring interact with the catalytic copper ions.

By modeling a series of analogues of this compound with different substituents on the phenyl ring, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. mdpi.comcore.ac.uk This model uses calculated molecular descriptors (e.g., electronic properties from DFT, logP, molecular weight) to create a mathematical equation that predicts the biological activity (e.g., IC₅₀). bohrium.com Such models can then be used to virtually screen new, un-synthesized compounds to prioritize the most promising candidates for experimental testing. nih.gov

Table 4: Illustrative SAR Data for Tyrosinase Inhibition by Substituted this compound Analogues.
CompoundSubstitution on Phenol RingExperimental IC₅₀ (µM) [Hypothetical]Calculated Binding Affinity (kcal/mol) [Hypothetical]
14-OH (Parent Compound)25.0-6.8
22,4-diOH14.5-7.9
34-OCH₃45.2-6.1
44-NO₂33.8-6.5

Biological and Pharmaceutical Explorations of 4 1,3 Dithiolan 2 Yl Phenol and Its Analogs

In Vitro Enzyme Inhibition Studies (e.g., Tyrosinase Activity)

The 1,3-dithiolane (B1216140) scaffold has been identified as a promising chemical framework for developing potent enzyme inhibitors. Research has particularly focused on tyrosinase, a copper-containing enzyme that plays a rate-limiting role in melanin (B1238610) biosynthesis. Inhibition of this enzyme is a key strategy for developing agents to manage skin hyperpigmentation.

A series of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol (PDTM) derivatives, which are structural analogs of 4-(1,3-dithiolan-2-yl)phenol, have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. Among seventeen derivatives, several demonstrated more potent inhibition than the well-known tyrosinase inhibitor kojic acid.

Potential Applications in Materials Science and Polymer Chemistry

Incorporation of 4-(1,3-Dithiolan-2-yl)phenol into Functional Polymers

The structure of this compound offers two primary routes for its incorporation into polymer chains: through reactions involving the phenol (B47542) group or through the polymerization of the dithiolane ring.

The phenolic hydroxyl group is a versatile functional handle for established polymerization techniques. It can react with phosgene (B1210022) or its equivalents to form polycarbonates, or with dicarboxylic acids to form polyesters. While specific studies on the polycondensation of this compound are not widely documented, the principles of polycarbonate and polyester (B1180765) synthesis are well-established for a vast range of dihydric phenol compounds. google.com These processes typically involve high-temperature melt transesterification. wiley.com The incorporation of the dithiolane unit into the polymer backbone via the phenol group would impart unique characteristics, such as altered solubility, increased refractive index, and latent reactivity due to the sulfur-containing ring.

A more modern and highly relevant approach involves the ring-opening polymerization (ROP) of the dithiolane moiety. Cyclic disulfides, particularly strained five-membered 1,2-dithiolanes, can undergo ROP to form poly(disulfide)s. nih.gov These polymers are of great interest because the dynamic covalent nature of the disulfide bond in their backbone allows for recyclability and potential self-healing properties. A recent study detailed the synthesis of a new class of aryl-substituted 1,2-dithiolane (B1197483) monomers derived from bio-sourced phenol ethers. nih.govresearchgate.net The subsequent ROP of these monomers yielded high-performance poly(disulfide)s. The research highlighted that the presence of the aryl side-chains, analogous to the phenolic group in this compound, systematically improved the thermal and mechanical properties of the resulting polymers compared to traditional poly(disulfide)s derived from monomers like lipoic acid. nih.gov

Furthermore, dithioester derivatives, which can be synthesized through the base-mediated fragmentation of 2-aryl-1,3-dithiolanes, are known to be effective chain-transfer agents in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.gov This suggests a potential role for this compound as a precursor to RAFT agents, enabling the synthesis of well-defined polymers with controlled molecular weights and architectures.

Table 1: Properties of Aryl-Substituted Poly(disulfide)s from Phenol-Dithiolane Monomers This table summarizes the properties of polymers synthesized from aryl-substituted 1,2-dithiolane monomers, demonstrating the impact of the aryl group on polymer characteristics. Data is generalized from findings on related structures. nih.gov

PropertyValue RangeSignificance
Glass Transition Temperature (Tg)Up to 115 °CImproved thermal stability over standard poly(disulfides).
Refractive Index> 1.66High refractive index suitable for optical applications.
RecyclabilityHighMonomer can be recovered and repolymerized.
Mechanical PropertiesEnhancedAryl groups contribute to improved strength and resilience.

Development of Novel Photoactive or Electroactive Materials

Electroactive polymers (EAPs) are materials that change their properties in response to an electrical stimulus, finding use in sensors, actuators, and energy storage. mdpi.commdpi.com The dithiolane ring in this compound is redox-active, meaning it can participate in electron transfer reactions. smolecule.com This intrinsic property makes it a valuable building block for creating novel electroactive materials.

A significant demonstration of this potential is in the field of electrochemical sensors. Researchers have synthesized a derivative, 1-(4-(1,3-dithiolan-2-yl)-6,7-dihydroxy-2-methyl-6,7-dihydrobenzofuran-3-yl) ethanone (B97240) (DDE), and used it to modify a carbon paste electrode. researchgate.net This modified electrode showed excellent electrocatalytic activity for the simultaneous determination of isoproterenol, acetaminophen, and folic acid. The study calculated key electrochemical parameters for the DDE modifier, highlighting its role in facilitating electron transfer. researchgate.net

Table 2: Electrochemical Data for a Dithiolane-Derivative-Modified Electrode This table presents the electrochemical characteristics of the DDE-modified carbon paste electrode, showcasing its electroactive nature. researchgate.net

ParameterValueDescription
Charge Transfer Coefficient (α)0.52A measure of the symmetry of the energy barrier for the redox reaction.
Charge Transfer Rate Constant (ks)1.04 s-1Indicates the kinetic facility of electron transfer at the electrode surface.
Anodic Overpotential Decrease (for IP)~256 mVShows a significant reduction in the energy required for oxidation, indicating catalytic activity.

Incorporating this compound into a polymer backbone could lead to the development of redox-active polymers (redoxmers). anl.govresearchgate.net These materials are promising for energy storage applications, such as in the electrodes of rechargeable batteries or as soluble species in redox flow batteries. nih.gov The phenol group provides a site for polymerization, while the pendant dithiolane groups would act as the redox centers.

While the direct photoactive properties of polymers containing this compound are less explored, many organic chromophores based on phenol and sulfur-containing heterocycles exhibit interesting photophysical behaviors, including fluorescence. mdpi.comrsc.org The dithiolane group itself can be photolytically cleaved by UV irradiation, a property that has been used to create dynamically cross-linked hydrogels. researchgate.net This photo-responsiveness could be harnessed in the design of photo-patternable materials or light-sensitive release systems.

Applications in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds and metal coordination. The structure of this compound is well-suited for these applications. The phenol group is a classic hydrogen bond donor and acceptor, while the sulfur atoms in the dithiolane ring can act as Lewis bases to coordinate with metal ions. nih.govscirp.org

The self-assembly of dithiolane-containing molecules is a well-documented phenomenon. Amphiphilic block copolymers containing polycarbonate blocks with pendant 1,2-dithiolane units have been shown to self-assemble in water to form complex micellar structures. researchgate.net The dithiolane groups, concentrated in the hydrophobic cores of the micelles, can then be triggered to polymerize, cross-linking the assembly into a stable hydrogel. researchgate.net This demonstrates how the dithiolane moiety can drive the formation of higher-order structures.

Furthermore, the ability of dithiolane and other disulfide groups to form strong bonds with gold surfaces has been extensively used to create self-assembled monolayers (SAMs). researchgate.net While much of this work uses alkanethiols or lipoic acid derivatives, the principle is applicable. A polymer incorporating this compound could be designed to self-assemble on gold substrates, creating functional surfaces with specific chemical or electronic properties.

Advanced Analytical Techniques for the Study of 4 1,3 Dithiolan 2 Yl Phenol

Chromatographic Method Development for Purity Assessment and Isomer Separation

High-performance liquid chromatography (HPLC) is a cornerstone technique for evaluating the purity of phenolic compounds and separating isomers. researchgate.netscielo.org.bo The development of a robust HPLC method for "4-(1,3-Dithiolan-2-yl)phenol" would involve meticulous optimization of several parameters to achieve baseline separation from any potential impurities or isomers. nih.gov

Method Development and Optimization:

The development of an effective HPLC method requires a systematic approach to optimizing various parameters. chromatographyonline.comacademicjournals.org For phenolic compounds, reversed-phase chromatography is a common and effective choice. scielo.org.bo

Column Selection: A C18 or C8 column is typically the first choice for separating phenolic compounds due to their ability to effectively retain and separate moderately polar to nonpolar analytes. rsc.orgnih.gov The specific choice would depend on the polarity of "this compound" and its impurities.

Mobile Phase Composition: The mobile phase, a mixture of an aqueous component (often with a buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol, is a critical parameter. chromatographyonline.comchemijournal.com The ratio of these components is adjusted to achieve optimal retention and separation. For phenolic compounds, a gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to resolve a wide range of compounds with varying polarities. academicjournals.orgnih.gov

pH Control: The pH of the mobile phase can significantly impact the retention of phenolic compounds by influencing their ionization state. chromatographyonline.com For "this compound," maintaining a pH below its pKa would ensure it remains in its neutral, more retained form.

Detection: A UV detector is commonly used for phenolic compounds as the aromatic ring exhibits strong absorbance in the UV region. scielo.org.bonih.gov The detection wavelength would be set at the maximum absorbance of "this compound" to ensure high sensitivity.

Isomer Separation:

The synthesis of "this compound" could potentially lead to the formation of positional isomers (e.g., 2- or 3-substituted phenols). The separation of these isomers is a significant analytical challenge. chemijournal.com HPLC, with its high resolving power, is well-suited for this task. The optimization of the mobile phase composition and the use of high-efficiency columns are key to achieving the separation of these closely related compounds. nih.govrsc.org

A hypothetical HPLC method for the purity assessment and isomer separation of "this compound" is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

Electroanalytical Techniques for Redox Behavior Characterization

Electroanalytical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of phenolic compounds. irispublishers.comirispublishers.com These methods provide insights into the oxidation and reduction potentials of a molecule, which are fundamental to understanding its chemical reactivity and potential antioxidant activity. nih.gov

Cyclic Voltammetry (CV) Studies:

In a typical CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. researchgate.net For "this compound," this technique would reveal information about the ease of oxidation of the phenolic hydroxyl group and the potential involvement of the dithiolane ring in redox processes.

The presence of the sulfur atoms in the dithiolane ring can influence the redox behavior of the phenol (B47542). mdpi.com Sulfur-containing phenols can exhibit complex electrochemical behavior, potentially involving the sulfur atoms in the electron transfer process. nih.govlibretexts.org The oxidation potential of the phenolic hydroxyl group can be affected by the electron-donating or -withdrawing nature of the dithiolane substituent. mdpi.com

A hypothetical cyclic voltammogram of "this compound" would likely show an oxidation peak corresponding to the irreversible oxidation of the phenolic hydroxyl group to a phenoxyl radical. The potential at which this peak occurs provides a measure of the compound's antioxidant potential. nih.gov The reversibility of this process can also be assessed, which gives an indication of the stability of the resulting radical.

ParameterDescriptionExpected Finding for this compound
Oxidation Potential (Epa) The potential at which the oxidation peak occurs. A lower potential indicates easier oxidation.The dithiolane group may influence this potential compared to unsubstituted phenol.
Peak Current (Ipa) The magnitude of the current at the oxidation peak, which is proportional to the concentration of the analyte.Can be used for quantitative analysis.
Reversibility Assessed by the ratio of the cathodic to anodic peak currents (Ipc/Ipa). A ratio close to 1 indicates a reversible process.The oxidation of phenols is often irreversible due to follow-up reactions of the phenoxyl radical.

Thermogravimetric Analysis and Differential Scanning Calorimetry for Thermal Stability Studies

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential thermal analysis techniques for characterizing the thermal stability of chemical compounds. nih.govnih.gov These methods provide information about decomposition temperatures, melting points, and other thermal transitions.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com For "this compound," a TGA experiment would reveal the temperature at which the compound begins to decompose and the temperature of maximum weight loss. core.ac.uk This information is crucial for determining the thermal stability of the compound and identifying safe handling and storage temperatures. The decomposition of phenolic resins, for instance, has been shown to begin at temperatures around 300°C. mdpi.com

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. rsc.orgnih.gov This technique is used to determine the melting point of a crystalline solid, which is a key physical property and an indicator of purity. thermofisher.comavantorsciences.com For "this compound," a sharp melting endotherm would be observed at its melting point. The presence of impurities would typically lead to a broadening and depression of the melting peak. DSC can also reveal other thermal events such as glass transitions or polymorphic phase changes. researchgate.net

Analytical TechniqueParameter MeasuredInformation Obtained for this compound
Thermogravimetric Analysis (TGA) Mass loss vs. TemperatureOnset of decomposition, temperature of maximum decomposition rate, and residual mass. core.ac.uk
Differential Scanning Calorimetry (DSC) Heat flow vs. TemperatureMelting point, enthalpy of fusion, and detection of polymorphic transitions. rsc.org

Future Research Directions and Perspectives on 4 1,3 Dithiolan 2 Yl Phenol Chemistry

Green Synthesis and Sustainable Chemical Transformations

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research concerning 4-(1,3-dithiolan-2-yl)phenol will likely prioritize the integration of green chemistry principles.

Key areas of focus include:

Solvent-Free and Alternative Solvents: Research into solvent-free reaction conditions, such as those utilizing microwave irradiation, has shown promise for the synthesis of dithiolanes. acs.orgacs.org These methods can significantly reduce waste and energy consumption. acs.orgacs.org The use of bio-available and biodegradable solvents like Cyrene® is another promising avenue, as demonstrated in the flow synthesis of other phenolic derivatives. nih.govmdpi.com

Catalyst Development: The exploration of recyclable and non-toxic catalysts is crucial. researchgate.net For instance, tungstate (B81510) sulfuric acid has been reported as a recyclable and green catalyst for the synthesis of 1,3-dithiolanes under solvent-free conditions. researchgate.net Similarly, catalysts like Amberlyst-15 and bentonite (B74815) have been used for dithiolane synthesis. chemicalbook.com Future work could focus on developing even more efficient and reusable catalytic systems for the specific synthesis of this compound.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future syntheses of this compound and its derivatives will likely be evaluated based on their atom economy, aiming for processes that minimize the formation of byproducts. One-pot synthesis approaches, which reduce the number of separate reaction and purification steps, are particularly attractive in this regard. figshare.comresearchgate.net

A comparative table of green synthesis approaches for dithiolanes is presented below.

MethodCatalyst/ConditionsAdvantages
Microwave IrradiationSolvent-freeFast, environmentally friendly, easily scalable. acs.orgacs.org
Tungstate Sulfuric AcidSolvent-freeExcellent yields, short reaction times, simple work-up. researchgate.net
One-Pot SynthesisIodine, solvent-freeEfficient, eco-friendly, simple. figshare.comresearchgate.net
Flow SynthesisCyrene® solventUse of a bio-available solvent. nih.govmdpi.com

High-Throughput Screening for Biological and Materials Discovery

High-throughput screening (HTS) is a powerful tool for rapidly evaluating large numbers of compounds for specific biological activities or material properties. Applying HTS to libraries of this compound derivatives could accelerate the discovery of new applications.

Future research in this area could involve:

Biological Activity Screening: The 1,3-dithiolane (B1216140) scaffold is present in various biologically active molecules, including compounds with potential as insecticides and antimicrobial agents. researchgate.netresearchgate.net HTS could be employed to screen libraries of this compound analogs against a wide range of biological targets, such as enzymes and receptors, to identify new therapeutic leads. nih.gov For instance, derivatives have been studied for their potential in treating cancer and metabolic disorders. smolecule.com

Materials Science Applications: Phenolic compounds are utilized in the production of polymers and other materials. mdpi.comwikipedia.org HTS could be used to investigate the properties of polymers and materials incorporating this compound, searching for enhanced thermal stability, flame retardancy, or novel optical properties. researchgate.net The sulfur-containing dithiolane ring may impart unique electronic or redox properties to these materials. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and precise control over reaction parameters. wuxiapptec.com The integration of flow chemistry with automated synthesis platforms presents a powerful strategy for the efficient production and derivatization of this compound.

Key prospects include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could lead to higher yields and purity compared to batch methods. unimi.it Flow synthesis has been successfully applied to other phenolic compounds and dithiolane formations. nih.govunimi.itnih.govrsc.org For example, the protection of aldehydes and ketones with dithiols has been achieved in minutes in a flow system using a supported acid catalyst. unimi.it

Automated Derivatization: Combining flow reactors with automated liquid handling systems would enable the rapid synthesis of a library of this compound derivatives. This would be particularly valuable for structure-activity relationship (SAR) studies, where systematic modifications to the core structure are required to optimize a desired property.

Process Intensification: Flow chemistry can intensify chemical processes, allowing for the use of highly reactive intermediates and extreme reaction conditions in a controlled and safe manner. wuxiapptec.com This could open up new synthetic routes to novel analogs of this compound that are inaccessible through conventional batch chemistry.

The table below summarizes the advantages of flow chemistry for the synthesis of related compounds.

FeatureAdvantage in Flow ChemistryReference
Safety Minimized accumulation of unstable intermediates. wuxiapptec.com
Efficiency Significant reduction in reaction time. acs.org
Control Precise management of temperature, pressure, and residence time. wuxiapptec.com
Scalability Easier to scale up from laboratory to production. acs.org
Yield & Purity Often results in higher yields and purer products. unimi.it

Exploration of Chiral Analogs and Enantioselective Synthesis

The introduction of chirality into a molecule can have a profound impact on its biological activity and material properties. While this compound itself is achiral, the synthesis and study of its chiral analogs represent a significant area for future research.

Future directions in this domain include:

Synthesis of Chiral Dithiolanes: The development of enantioselective methods for the synthesis of chiral 1,3-dithiolanes is an active area of research. mdpi.comnih.gov Techniques such as asymmetric oxidation and the use of chiral catalysts could be adapted to produce enantiomerically pure analogs of this compound. nih.govrsc.orgtandfonline.com

Chiral Resolution: For racemic mixtures of chiral dithiolane derivatives, enantioselective chromatography techniques can be employed for their separation. mdpi.comnih.gov Establishing reliable methods for the resolution and absolute configuration assignment of chiral analogs is crucial for understanding their stereochemistry-dependent properties. mdpi.comnih.gov

Stereoselective Applications: Enantiomerically pure derivatives of this compound could be explored as chiral building blocks in the synthesis of complex molecules, as chiral ligands in asymmetric catalysis, or for applications in chiral materials science. The stereochemistry is known to be a critical factor for the biological activity of many compounds. mdpi.com

The table below lists some approaches to synthesizing chiral dithiolane derivatives.

MethodDescriptionKey Features
Asymmetric OxidationUse of a chiral catalyst to selectively oxidize one sulfur atom, creating a chiral sulfoxide.High diastereo- and enantioselectivity can be achieved. nih.govrsc.org
Chiral Resolution via HPLCSeparation of enantiomers from a racemic mixture using a chiral stationary phase.Allows for the isolation of enantiomerically pure compounds. mdpi.comnih.gov
Use of Chiral Starting MaterialsEmploying enantiomerically pure precursors to build the dithiolane ring.The chirality is incorporated from the beginning of the synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-(1,3-Dithiolan-2-yl)phenol, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution. For example, reacting this compound with chloroacetic acid in a basic aqueous medium (e.g., NaOH) at 60–80°C for 6–8 hours. Yield optimization requires adjusting molar ratios (e.g., 1:1.2 phenol-to-chloroacetic acid), monitoring pH (9–10), and using inert atmospheres to prevent oxidation .
  • Key Parameters : Reaction time, temperature, and stoichiometry significantly affect yield. Post-synthesis purification via recrystallization (ethanol/water) is recommended .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

  • Spectroscopy :

  • 1H/13C NMR : Peaks at δ 7.53 ppm (d, aromatic H), δ 3.54–3.30 ppm (m, dithiolan S-CH2), and δ 5.63 ppm (s, dithiolan bridgehead H) confirm structure .
  • IR : Stretching vibrations at 1250–1150 cm⁻¹ (C-S) and 3400 cm⁻¹ (phenolic O-H) .
    • X-Ray Crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters a = 18.565 Å, b = 9.273 Å, c = 24.717 Å, β = 116.8° .

Q. What are the critical physical properties (e.g., solubility, stability) for experimental handling?

  • Melting Point : 117–119°C .
  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO), ethanol, and methanol; poorly soluble in water .
  • Stability : Sensitive to strong oxidizers and acids. Store under inert gas (N2/Ar) at 2–8°C in amber glass .

Advanced Research Questions

Q. How does the 1,3-dithiolan ring influence redox activity and metal coordination?

  • Redox Mechanisms : The dithiolan ring undergoes reversible disulfide bond formation, enabling participation in thiol-disulfide exchange reactions. Cyclic voltammetry (CV) shows oxidation peaks at +0.8 V vs. Ag/AgCl in acetonitrile .
  • Metal Coordination : Sulfur atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. Spectrophotometric titration (UV-Vis) confirms ligand-to-metal charge transfer bands at 450–500 nm .

Q. What computational approaches are used to model the compound’s electronic structure and reactivity?

  • DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), predicting nucleophilic attack sites at the phenolic oxygen and dithiolan sulfur .
  • Molecular Docking : Dock into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina. Binding affinity (ΔG ≈ −8.2 kcal/mol) correlates with inhibitory activity .

Q. How can structural analogs be designed to enhance biological activity (e.g., antioxidant or enzyme inhibition)?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups : Nitro or carboxyl substituents at the para position increase redox potential and enzyme inhibition (IC50 < 10 μM for CYP26A1) .
  • Polar Side Chains : Ethanolamine or acetic acid derivatives improve solubility and cellular uptake (e.g., 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethylamine shows neuroprotective effects in vitro) .
    • Synthetic Strategies : Introduce substituents via Ullmann coupling or Mitsunobu reactions .

Data Contradictions and Resolutions

  • Melting Point : reports "approximately °C," while specifies 117–119°C. The latter is more reliable due to direct experimental measurement .
  • Biological Activity : cites antioxidant properties, whereas emphasizes enzyme inhibition. Both are valid but context-dependent (concentration, assay type).

Key Structural and Functional Analogues

CompoundKey FeaturesApplications
2-(4-(1,3-Dithiolan-2-yl)phenoxy)acetic acidCarboxylic acid groupAnti-inflammatory agents
4-Bromo-2-(1,3-dithiolan-2-yl)phenolBromine substituentHalogenation studies
3-{4-[2-(5,5,8,8-Tetramethyl...)propanoic acidBulky hydrophobic groupsCYP26A1 inhibition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.